molecular formula C6H7ClO3 B3061212 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- CAS No. 66187-15-3

2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-

Cat. No.: B3061212
CAS No.: 66187-15-3
M. Wt: 162.57 g/mol
InChI Key: UIYKATFGIGUNGC-UHFFFAOYSA-N
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Description

The compound 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- is a substituted pyranone derivative characterized by a chlorine atom at position 4, a hydroxyl group at position 6, and a methyl group at position 2. Pyranones are six-membered oxygen-containing heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-chloro-2-hydroxy-6-methyl-2H-pyran-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-3-6(9)4(7)2-5(8)10-3/h2-3,5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKATFGIGUNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=CC(O1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607573
Record name 4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66187-15-3
Record name 4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Chlorination of Ethyl Maltol

Reaction Mechanism and Procedure

The most well-documented synthesis involves the oxidative chlorination of ethyl maltol (3-hydroxy-2-methyl-4H-pyran-4-one). As described in CA1095921A, ethyl maltol undergoes electrophilic substitution at the 4-position using chlorine gas in an aqueous hydrochloric acid medium. The reaction proceeds via intermediate formation of 4-chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one, which is isolated after solvent removal (e.g., tetrahydrofuran or methanol). Hydrolysis of the intermediate under acidic conditions yields the final product.

Aldol-Lactonization Tandem Sequences

Challenges and Adaptations

Introducing the 6-hydroxy group requires post-cyclization oxidation or protection-deprotection strategies. For example, hydroxylation via Sharpless dihydroxylation or enzymatic oxidation could be explored, though these steps may reduce overall yield.

Diels-Alder Cyclization with 2-Pyrone Derivatives

Cycloaddition Strategy

A one-pot Diels-Alder reaction using hydroxy-substituted 2-pyrone (as the diene) and chlorinated dienophiles (e.g., 1,4-benzoquinone) is reported in asianpubs.org. While this method primarily targets naphthoquinones, modifying the dienophile to a chlorinated acetylene or ketone could yield the desired pyranone.

Key Reaction Conditions:
  • Base Catalyst : Potassium carbonate or triethylamine.
  • Solvents : Ethanol or acetonitrile.
  • Temperature : Reflux conditions (70–80°C).

Decarboxylation-Oxidation

Post-cyclization, decarboxylation of the adduct using copper(I) oxide in quinoline and oxidation with hydrogen peroxide introduces the 3-keto group. This stepwise approach achieves moderate yields (50–60%) but requires rigorous optimization to avoid side reactions.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) Key References
Oxidative Chlorination High purity; minimal side products Requires hazardous chlorine gas >80*
Aldol-Lactonization Stereoselectivity; modular substrates Multi-step; low functional group tolerance 50–60
Diels-Alder Cyclization One-pot synthesis; scalability Limited scope for chlorinated dienophiles 50–60

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom at the fourth position can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides.

Major Products Formed

    Oxidation: The major products include 4-chloro-6-oxo-2-methyl-2H-pyran-3(6H)-one.

    Reduction: The major products include 4-chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one and 4-hydroxy-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

    Substitution: The major products depend on the substituent introduced, such as 4-amino-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

Scientific Research Applications

2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the sixth position and the chlorine atom at the fourth position play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs differ in substituent type, position, and electronic effects, which influence physical properties, reactivity, and biological activity. Below is a comparative analysis of select derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one 4-Cl, 6-OH, 2-CH₃ C₆H₇ClO₃ 162.58 (calc.) Hypothesized antimicrobial activity N/A
6-Hydroxy-2-methyl-2-phenyl-2H-pyran-3(6H)-one 6-OH, 2-CH₃, 2-Ph C₁₂H₁₂O₃ 204.22 Noted in commercial databases (no bioactivity data)
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one 6-OCH₂CH₃, 2-CH₃ C₈H₁₂O₃ 156.18 Lower polarity due to ethoxy group
4-Hydroxy-6-methyl-3-(prop-2-enyl)-2H-pyran-2-one 4-OH, 6-CH₃, 3-CH₂CH=CH₂ C₉H₁₀O₃ 166.17 Allyl group may enhance reactivity
Costatolide (4-Chloro-6-(chloroethenyl)-3-methyl-) 4-Cl, 6-(Cl-CH=CH-), 3-CH₃ C₉H₁₀Cl₂O₂ 221.08 Antifungal/antibacterial properties
Key Observations:
  • Chlorine vs. Hydroxyl groups (e.g., 4-OH in ) improve solubility via hydrogen bonding .
  • Methyl vs.
  • Alkoxy Substitutions : Ethoxy groups (e.g., ) lower polarity, which may affect membrane permeability in biological systems .
Challenges:
  • The 6-hydroxy group in the target compound may require protection-deprotection strategies during synthesis to avoid side reactions .

Physicochemical and Spectral Properties

  • Melting Points: Analogs with hydroxyl groups (e.g., 4-hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione) exhibit high melting points (241–244°C) due to hydrogen bonding .
  • Spectroscopy :
    • IR : Hydroxyl groups show broad peaks near 3450 cm⁻¹, while carbonyls (C=O) appear at 1680–1730 cm⁻¹ .
    • NMR : Protons adjacent to electronegative groups (e.g., Cl or OH) deshield significantly. For example, the 6-hydroxy proton in resonates at δ 10.51 ppm .

Biological Activity

2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- (CAS Number: 66187-15-3) is an organic compound belonging to the pyranone family. It features a pyran ring structure with distinct functional groups, including a chlorine atom at the fourth position, a hydroxyl group at the sixth position, and a methyl group at the second position. This unique arrangement imparts specific chemical and biological properties that are the focus of ongoing research.

Antimicrobial Properties

Research indicates that 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- exhibits notable antimicrobial activity . In studies, the compound has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly in breast cancer models. For instance, a derivative of this compound was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in T47D breast cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The hydroxyl and chlorine groups may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways involved in growth and apoptosis.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyranones, including 2H-Pyran-3(6H)-one derivatives. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Cancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study reported an EC50 value of 0.08 µM for a closely related derivative, indicating high potency in inducing cell death through caspase activation .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-YesYesChlorine and hydroxyl groups enhance reactivity
2H-Pyran-3(6H)-one, 4-bromo-6-hydroxy-2-methyl-ModerateYesBromine substitution affects potency
2H-Pyran-3(6H)-one, 4-chloro-6-methoxy-2-methyl-LowNoMethoxy group reduces biological activity

Synthesis Routes

The synthesis of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- can be achieved through several methods:

  • Chlorination : Starting from 2-methylphenol, chlorination introduces the chlorine atom.
  • Hydroxylation : The chlorinated intermediate undergoes hydroxylation to add the hydroxyl group.
  • Cyclization : Finally, cyclization under acidic or basic conditions forms the pyran ring .

Q & A

Q. What are the standard synthetic routes for 4-chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Catalytic oxidation is a common approach for synthesizing pyranone derivatives. For example, a patented method for a structurally similar compound (6-hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one) employs transition-metal catalysts under controlled oxygen atmospheres to achieve high yields . Optimization involves adjusting catalyst loading (e.g., 0.5–5 mol%), temperature (60–120°C), and solvent polarity. Parallel experimentation with Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄) can modulate regioselectivity, particularly for introducing chloro or methyl groups at specific positions .

Q. How should researchers safely handle this compound given its toxicity profile?

  • Methodological Answer : Referencing GHS classifications, the compound’s analogs exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Mitigation strategies include:
  • Engineering Controls : Use fume hoods for synthesis and handling .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., distinguishing C-4 chloro vs. C-6 hydroxy groups). For example, the methoxy group in (6S)-6-methoxy-2H-pyran-3(6H)-one shows a characteristic singlet at δ 3.2–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₇H₇ClO₃ for the target compound) .
  • IR Spectroscopy : Key peaks include O–H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data for pyranone derivatives be resolved during characterization?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, enol-keto tautomerism in 4-hydroxy-6-methyl-2H-pyran-2-one can shift carbonyl peaks by 10–15 cm⁻¹ in IR . To address this:
  • Variable Temperature NMR : Probe tautomeric equilibria by collecting spectra at 25°C and −40°C .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .

Q. What strategies improve yield in multi-step syntheses involving halogenated pyranones?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield the hydroxy group (e.g., using TBSCl) during chlorination to prevent side reactions .
  • Solvent-Catalyst Systems : Ionic liquids like [2-aminobenzoato][PF₆] enhance reactivity in Knoevenagel condensations, achieving >80% yield for ethyl-2-amino-4-aryl-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate derivatives .
  • Microwave Assistance : Reduces reaction times (e.g., from 12 hours to 30 minutes) for Claisen-Schmidt adducts .

Q. How do steric and electronic effects influence the reactivity of 4-chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one in nucleophilic substitutions?

  • Methodological Answer :
  • Steric Effects : The C-2 methyl group hinders nucleophilic attack at C-3, favoring reactions at C-4 (chloro substituent).
  • Electronic Effects : Electron-withdrawing chloro groups activate the carbonyl for nucleophilic addition. For example, in aryl substitutions (Ar = 4-ClC₆H₄), the electron-deficient ring accelerates SNAr reactions .
  • Kinetic Studies : Monitor substituent effects via Hammett plots using para-substituted aryl nucleophiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-
Reactant of Route 2
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-

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